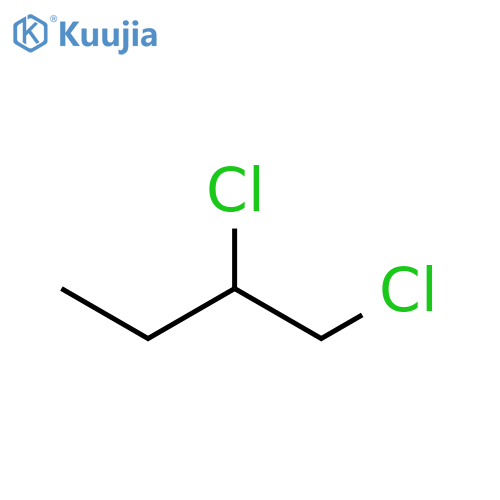Cas no 616-21-7 (1,2-Dichlorobutane)

1,2-Dichlorobutane structure
商品名:1,2-Dichlorobutane
1,2-Dichlorobutane 化学的及び物理的性質
名前と識別子
-
- 1,2-Dichlorobutane
- 1,2-Dichlor-butan
- 1,2-dichloro-butane
- Butane,1,2-dichloro
- Butane,2-dichloro
- dichloro-1,2 butane
- EINECS 210-469-5
- Butane, 1,2-dichloro-
- PQBOTZNYFQWRHU-UHFFFAOYSA-N
- NSC93880
- Butane,2-dichloro-
- 1,2-Butylene chloride
- DSSTox_CID_7244
- DSSTox_RID_78366
- DSSTox_GSID_27244
- PQBOTZNYFQWRHU-UHFFFAOYSA-
- Tox21_200147
- SBB060453
- FCH963814
- TL8003906
- Q27258857
- NS00022507
- D89631
- SCHEMBL809265
- 45N8M9T967
- DL-1,2-DICHLOROBUTANE
- (+/-)-1,2-DICHLOROBUTANE
- InChI=1/C4H8Cl2/c1-2-4(6)3-5/h4H,2-3H2,1H3
- 1,2-DICHLOROBUTANE [HSDB]
- AKOS006220523
- NSC-93880
- UNII-45N8M9T967
- DTXSID8027244
- FT-0606384
- CHEMBL3181977
- NSC 93880
- NCGC00257701-01
- NCGC00248540-01
- CAS-616-21-7
- DTXCID907244
- 1,2-Dichlorobutane, 98%
- HSDB 5717
- MFCD00013676
- FT-0611933
- D0347
- 616-21-7
- 1,2-dichloro-butan
- butane,1,2-dichloro-
- 1,2-Dichlorobutane,98%
- 1,2-Dichloro-n-butane
- α-Butylene chloride
- 1,2-Dichlorobutane, 97+%
- 1,2-Dichlorobutane >
- Butane, 1,2dichloro
- DB-053952
-
- MDL: MFCD00013676
- インチ: 1S/C4H8Cl2/c1-2-4(6)3-5/h4H,2-3H2,1H3
- InChIKey: PQBOTZNYFQWRHU-UHFFFAOYSA-N
- ほほえんだ: C(Cl)C(Cl)CC
- BRN: 1731376
計算された属性
- せいみつぶんしりょう: 126.00000
- どういたいしつりょう: 126
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 28.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.112 g/mL at 25 °C(lit.)
- ゆうかいてん: -70.34°C (estimate)
- ふってん: 124°C
- フラッシュポイント: 華氏温度:80.6°f
摂氏度:27°c - 屈折率: n20/D 1.445(lit.)
- PSA: 0.00000
- LogP: 2.24260
- じょうきあつ: 28 mmHg ( 32 °C)
1,2-Dichlorobutane セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S9-S16-S23-S26-S33-S36/37/39
-
危険物標識:

- 危険レベル:3
- 包装等級:III
- 危険レベル:3
- TSCA:Yes
- 包装カテゴリ:III
- 包装グループ:III
- セキュリティ用語:3
- 爆発限界値(explosive limit):2.25-9.25%, 20°F
- リスク用語:R10
1,2-Dichlorobutane 税関データ
- 税関コード:2903.19.6050
1,2-Dichlorobutane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D270125-5g |
1,2-Dichlorobutane |
616-21-7 | 5g |
$ 260.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01258-10ml |
1,2-DICHLOROBUTANE |
616-21-7 | 98% | 10ml |
¥1468.0 | 2024-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155318-1g |
1,2-Dichlorobutane |
616-21-7 | 96% | 1g |
¥84.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155318-5g |
1,2-Dichlorobutane |
616-21-7 | 96% | 5g |
¥189.90 | 2023-09-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21307-5g |
1,2-Dichlorobutane, 97% |
616-21-7 | 97% | 5g |
¥341.00 | 2023-03-03 | |
| Chemenu | CM394247-5g |
1,2-Dichlorobutane |
616-21-7 | 95%+ | 5g |
$54 | 2023-02-02 | |
| 1PlusChem | 1P003DUP-1g |
1,2-Dichlorobutane |
616-21-7 | 96% | 1g |
$11.00 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X74345-5g |
1,2-DICHLOROBUTANE |
616-21-7 | 96% | 5g |
¥268.0 | 2024-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X74345-1g |
1,2-DICHLOROBUTANE |
616-21-7 | 96% | 1g |
¥68.0 | 2024-09-08 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21307-100g |
1,2-Dichlorobutane, 97% |
616-21-7 | 97% | 100g |
¥5820.00 | 2023-03-03 |
1,2-Dichlorobutane 関連文献
-
1. Journal: index of subjects, 1959
-
2. Gas-phase pyrolyses of 1,1-dichlorobutane and 1,1-dichloropropaneK. A. Holbrook,K. A. W. Parry J. Chem. Soc. B 1971 1762
-
3. Synthesis, reactivity and structures of spirocyclic products derived from octachlorocyclotetraphosphazene: comparison with spirocyclic cyclotriphosphazenes and linear phosphazenesSudha Kumaraswamy,M. Vijjulatha,C. Muthiah,K. C. Kumara Swamy,Udo Engelhardt J. Chem. Soc. Dalton Trans. 1999 891
-
4. 682. Free-radical substitution in aliphatic compounds. Part III. Halogenation of the 2-halogenobutanesP. S. Fredricks,J. M. Tedder J. Chem. Soc. 1961 3520
-
5. 28. Free-radical substitution in aliphatic compounds. Part II. Halogenation of the n-butyl halidesP. S. Fredricks,J. M. Tedder J. Chem. Soc. 1960 144
616-21-7 (1,2-Dichlorobutane) 関連製品
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
